molecular formula C26H23N3O4S B14930952 Ethyl 5-carbamoyl-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B14930952
M. Wt: 473.5 g/mol
InChI Key: GTFIOIYXKPDRHU-UHFFFAOYSA-N
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Description

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C26H23N3O4S. This compound is notable for its unique structure, which includes a thiophene ring, a quinoline moiety, and multiple functional groups. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring and the quinoline moiety. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and carbonyl compounds.

    Quinoline Synthesis: The quinoline moiety is prepared using a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Coupling Reactions: The thiophene and quinoline units are then coupled together using amide bond formation reactions, typically involving reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4-METHYL-5-{[(4-METHYLPHENYL)AMINO]-CARBONYL}THIOPHENE-3-CARBOXYLATE: A related compound with a similar thiophene structure but different functional groups.

    ETHYL 5-AMINO-4-(AMINOCARBONYL)-3-METHYLTHIOPHENE-2-CARBOXYLATE: Another thiophene derivative with distinct substituents.

Uniqueness

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a quinoline moiety, and multiple functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C26H23N3O4S/c1-4-33-26(32)21-15(3)22(23(27)30)34-25(21)29-24(31)18-13-20(16-11-9-14(2)10-12-16)28-19-8-6-5-7-17(18)19/h5-13H,4H2,1-3H3,(H2,27,30)(H,29,31)

InChI Key

GTFIOIYXKPDRHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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